molecular formula C11H10ClNO2 B1350446 5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole CAS No. 325744-41-0

5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole

Cat. No. B1350446
M. Wt: 223.65 g/mol
InChI Key: UAVKQZLQYPVICE-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole (CMMPI) is a compound that has seen a variety of applications in scientific research and laboratory experiments. It is a synthetic compound that is used in a variety of fields, such as biochemistry, pharmacology, and organic chemistry. CMMPI has been studied for its potential to act as an inhibitor of enzymes and its ability to interact with cellular proteins.

Scientific Research Applications

Synthesis and Biological Evaluation

  • A novel series of isoxazole derivatives, including compounds related to 5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole, have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds demonstrated significant activity against various bacterial strains and Mycobacterium tuberculosis, indicating potential applications in the treatment of bacterial infections and tuberculosis (Shingare et al., 2018).

Asymmetric Isoxazole Annulation

  • Research in the field of asymmetric synthesis has led to the development of methods using precursors similar to 5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole. These methods contribute to the synthesis of complex isoxazole structures, beneficial in the development of novel pharmaceutical compounds and materials (Marron et al., 1988).

Isoxazole Derivatives in Chemotherapy

  • Isoxazole derivatives, including those similar to 5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole, have been used in the synthesis of novel comenic acid derivatives. These derivatives, when tested in combination with antitumor drugs like Temobel, exhibited a synergistic effect in brain tumor chemotherapy (Kletskov et al., 2018).

Development of Insecticides

  • Certain isoxazole derivatives, including analogs of 5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole, have been synthesized and evaluated for their insecticidal activities. These studies are crucial for the development of new, more effective insecticides (Yu et al., 2009).

Crystal Structure and Molecular Analysis

  • The synthesis and crystal structure analysis of isoxazole derivatives, including those related to 5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole, provide insights into the molecular packing and intermolecular interactions in these compounds. Such analyses are essential for understanding the physical and chemical properties of these compounds, impacting their application in various scientific fields (Laamari et al., 2020).

properties

IUPAC Name

5-(chloromethyl)-3-(4-methoxyphenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-14-9-4-2-8(3-5-9)11-6-10(7-12)15-13-11/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVKQZLQYPVICE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377274
Record name 5-(chloromethyl)-3-(4-methoxyphenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole

CAS RN

325744-41-0
Record name 5-(chloromethyl)-3-(4-methoxyphenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EV Kondrashov, NS Shatokhina - Chemistry of Heterocyclic Compounds, 2019 - Springer
A one-pot synthesis of 3-substituted 5-chloromethylisoxazoles from available starting aldoximes and 2,3-dichloro-1-propene, serving both as a solvent and reagent, is proposed. Excess …
Number of citations: 10 link.springer.com

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